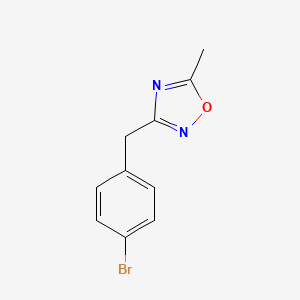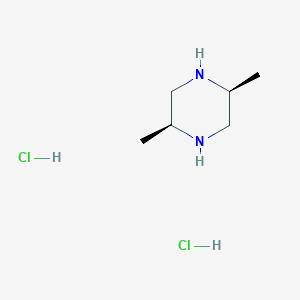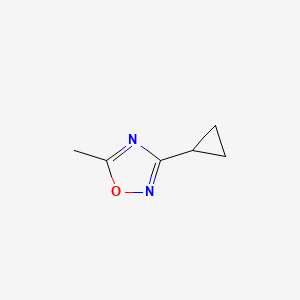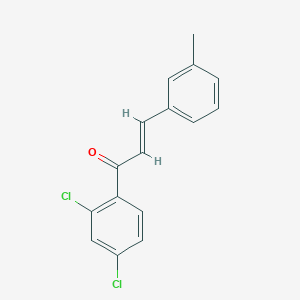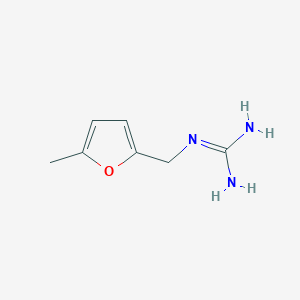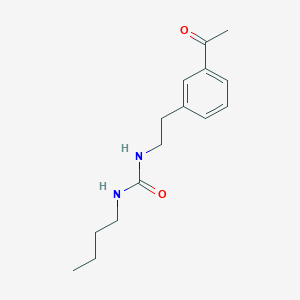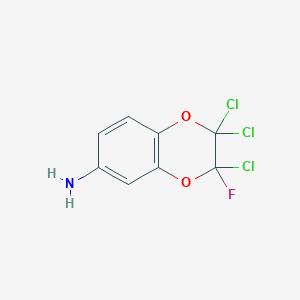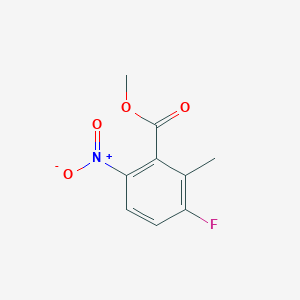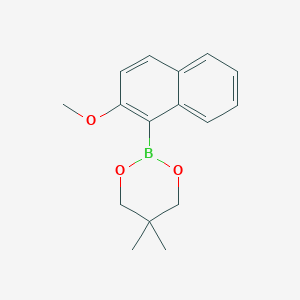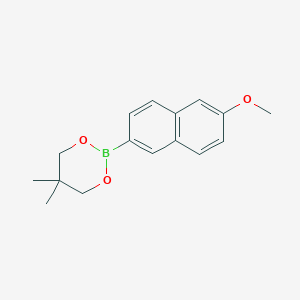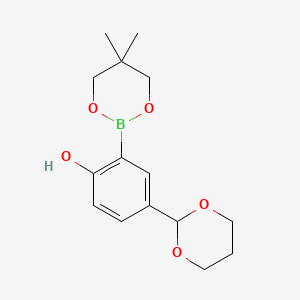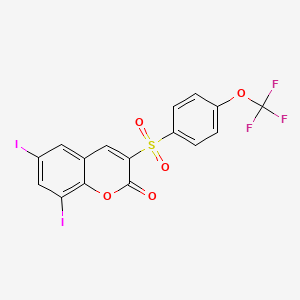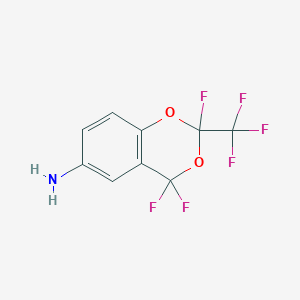
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine is a fluorinated organic compound with a complex structure. It belongs to the class of benzodioxins, which are known for their diverse chemical properties and applications. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a fluorinated aromatic compound under acidic conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the benzodioxin ring. This can be accomplished using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions.
Amination: The final step involves the introduction of the amine group at the 6th position of the benzodioxin ring. This can be achieved through nucleophilic substitution reactions using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学研究应用
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed effects.
相似化合物的比较
Similar Compounds
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxole: Similar in structure but lacks the amine group at the 6th position.
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin: Similar in structure but lacks the amine group at the 6th position.
Uniqueness
2,4,4-Trifluoro-2-(trifluoromethyl)-4H-1,3-benzodioxin-6-amine is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
2,4,4-trifluoro-2-(trifluoromethyl)-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO2/c10-7(11)5-3-4(16)1-2-6(5)17-9(15,18-7)8(12,13)14/h1-3H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRYJIMMIVKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(OC(O2)(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
